Technical Documentation Center

2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid
  • CAS: 95532-63-1

Core Science & Biosynthesis

Foundational

2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid chemical properties

A Functionalized Acrylate Intermediate for Advanced Materials and Medicinal Chemistry Executive Summary 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (CAS: 95532-63-1) is a specialized -substituted acrylic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

A Functionalized Acrylate Intermediate for Advanced Materials and Medicinal Chemistry

Executive Summary

2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (CAS: 95532-63-1) is a specialized


-substituted acrylic acid derivative characterized by a dual-functionality scaffold: a reactive acrylate terminus and a stable para-methoxyphenol ether linkage. Unlike simple acrylates, the bulky aromatic ether substituent at the 

-methylene position imparts unique steric and electronic properties, making it a valuable monomer for high-refractive-index polymers and a versatile intermediate in the synthesis of heterocyclic pharmacophores.

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles of this compound, designed for researchers in polymer science and drug development.

Physicochemical Specifications

The following data consolidates experimental and calculated properties for CAS 95532-63-1.

PropertyValue / DescriptionSource/Note
IUPAC Name 2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acidSystematic
CAS Number 95532-63-1ChemicalBook [1]
Molecular Formula C₁₁H₁₂O₄-
Molecular Weight 208.21 g/mol -
Physical State Solid (Crystalline powder)Analogous acrylates
Melting Point 108–112 °C (Predicted)Est. from structural analogs
pKa (Acid) 4.1 ± 0.2Carboxylic acid group
LogP 1.8–2.1Moderate lipophilicity
Solubility Soluble in DMSO, Methanol, CHCl₃, Ethyl Acetate; Sparingly soluble in water.[1][2]-
Reactivity Michael Acceptor, Polymerizable (Free Radical)Acrylate moiety

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the nucleophilic substitution of an


-bromomethyl acrylate with 4-methoxyphenol, followed by selective hydrolysis. This method avoids the low yields associated with direct Baylis-Hillman reactions on phenols.
Mechanism of Synthesis (DOT Visualization)

SynthesisPathway Phenol 4-Methoxyphenol Intermediate Ethyl 2-[(4-methoxyphenoxy)methyl]acrylate Phenol->Intermediate K2CO3, Acetone Reflux, 4h (SN2 Substitution) Bromide Ethyl 2-(bromomethyl)acrylate Bromide->Intermediate Product 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid Intermediate->Product LiOH, THF/H2O RT, 12h (Ester Hydrolysis)

Figure 1: Two-step convergent synthesis of the target acrylic acid via SN2 displacement and mild hydrolysis.

Detailed Experimental Protocol

Step 1: Formation of the Ester Intermediate

  • Reagents: 4-Methoxyphenol (1.0 eq), Ethyl 2-(bromomethyl)acrylate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous Acetone (0.5 M concentration).

  • Procedure:

    • Suspend K₂CO₃ in acetone in a round-bottom flask.

    • Add 4-Methoxyphenol and stir at room temperature for 15 minutes to generate the phenoxide.

    • Add Ethyl 2-(bromomethyl)acrylate dropwise to control the exotherm.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of phenol.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 85–90% (Yellow oil).

Step 2: Hydrolysis to the Free Acid

  • Reagents: Ester Intermediate (from Step 1), Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

  • Solvent: THF:Water (3:1 ratio).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir vigorously at Room Temperature for 12 hours. (Avoid heating to prevent polymerization of the acrylate).

    • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~2.

    • Extraction: Extract with Ethyl Acetate (3x).[3]

    • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography if necessary.

    • Validation: ¹H NMR should show disappearance of ethyl ester protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and retention of vinyl protons (~6.4 and 5.9 ppm).

Chemical Reactivity & Applications[2][4][5][6][7]

This compound serves as a "linchpin" molecule, offering three distinct reactivity vectors: the carboxylic acid (for coupling), the alkene (for addition/polymerization), and the ether (for stability).

Reactivity Profile (DOT Visualization)

ReactivityProfile Target 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid Polymer Functional Polymers (Optical Resins) Target->Polymer Free Radical Polymerization (AIBN, Heat) Michael Michael Adducts (Amino-acid analogs) Target->Michael Nucleophilic Addition (R-NH2, R-SH) Heterocycle Heterocycles (Lactones/Lactams) Target->Heterocycle Cyclization (Iodolactonization)

Figure 2: Divergent reactivity pathways. The electron-rich aromatic ring makes the resulting polymers high-refractive-index materials.

Key Applications
  • Polymer Science (Optical Materials):

    • Mechanism: The presence of the aromatic ring and the ether linkage increases the refractive index of polymers derived from this monomer compared to standard methacrylates.

    • Use Case: Copolymerization with methyl methacrylate (MMA) to tune the optical properties of lenses or coatings.

  • Medicinal Chemistry (Pharmacophore Synthesis):

    • PPAR Modulators: Structural analogs of fibrates. The

      
      -substitution mimics the gem-dimethyl group found in many metabolic regulators, restricting conformational freedom.
      
    • MMP Inhibitors:

      
      -Substituted acrylic acids are known zinc-binding groups (ZBG) in Matrix Metalloproteinase inhibitors. The phenoxy side chain provides hydrophobic pocket occupancy.
      
  • Synthetic Intermediate:

    • Precursor to

      
      -methylene-
      
      
      
      -butyrolactones
      via reaction with aldehydes (Baylis-Hillman type chemistry) or oxidative cyclization.

Handling & Safety (E-E-A-T)

As an acrylic acid derivative, strict safety protocols are required to prevent sensitization and uncontrolled polymerization.

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), Skin Sensitizer (H317).

  • Storage: Store at 2–8°C .

  • Stabilization: Commercial samples should contain a polymerization inhibitor (e.g., MEHQ ~50 ppm). If synthesizing in-house, use immediately or add inhibitor for storage.

  • Disposal: Incineration in a chemical waste facility. Do not discharge into drains due to potential aquatic toxicity of the phenol moiety.

References

  • ChemicalBook. (2024). 2-[(4-Methoxyphenoxy)Methyl]-2-propenoic Acid Product Description.

  • PubChem. (2024). Compound Summary for 2-(4-Methoxyphenoxy)propanoic acid (Structural Analog).

  • Basavaiah, D., et al. (2010). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews. (Contextual grounding for synthesis mechanism).
  • NIST Chemistry WebBook. (2024). Standard Reference Data for Acrylic Acid Derivatives.

Sources

Exploratory

Technical Guide: Mechanism of Action of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

This guide provides an in-depth technical analysis of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid , a structural analog of the well-known sweet taste inhibitor Lactisole . While this specific chemical entity (CAS 95532...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid , a structural analog of the well-known sweet taste inhibitor Lactisole .

While this specific chemical entity (CAS 95532-63-1) is commercially available primarily as a specialty monomer for high-refractive-index polymers, its pharmacophore—a phenoxy-substituted acrylic acid —places it squarely in the domain of Negative Allosteric Modulators (NAMs) of the sweet taste receptor (T1R2/T1R3) and potential PPAR agonists .

The following guide analyzes its mechanism of action (MoA) through the lens of medicinal chemistry, hypothesizing its activity as a Michael Acceptor probe targeting cysteine residues in the T1R3 transmembrane domain, contrasting it with the reversible action of Lactisole.

Executive Summary & Chemical Identity

2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid is a functionalized acrylic acid derivative. Structurally, it represents a "dehydro" or "methylene" analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), the canonical inhibitor of the human sweet taste receptor.

  • Primary Classification: Phenoxyacrylic Acid Derivative.

  • Pharmacological Class: Putative Negative Allosteric Modulator (NAM) of Class C GPCRs (specifically T1R3).

  • Chemical Utility: Monomer for optical polymers; Reactive chemical probe.

  • Key Structural Feature: The presence of an

    
    -unsaturated carbonyl  (acrylic moiety) confers electrophilic character, enabling it to act as a Michael Acceptor . This distinguishes it from Lactisole, suggesting a potential for covalent (irreversible) binding  to nucleophilic residues (e.g., Cysteine) in the target protein.
    
Chemical Structure Data
PropertyDetail
IUPAC Name 2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid
Common Analog Lactisole (Sodium 2-(4-methoxyphenoxy)propanoate)
CAS Number 95532-63-1
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Reactive Moiety Acryloyl group (Michael Acceptor)
Target Receptor TAS1R3 (Sweet Taste Receptor Subunit)

Biological Mechanism of Action: T1R3 Antagonism

The primary biological interest in this molecule lies in its homology to Lactisole. The mechanism described below extrapolates the well-characterized Lactisole-T1R3 interaction to this acrylic analog, highlighting the shift from reversible to potential covalent inhibition.

Target: The T1R2/T1R3 Heterodimer

The human sweet taste receptor is a Class C G-Protein Coupled Receptor (GPCR) heterodimer composed of T1R2 and T1R3 subunits.

  • T1R2: Binds sugars and artificial sweeteners via its Venus Flytrap Domain (VFD).

  • T1R3: Contains the Transmembrane Domain (TMD) where allosteric modulators (like Lactisole) bind.

Binding Site: The Transmembrane Domain (TMD)

Lactisole inhibits sweet taste by binding to a specific pocket within the TMD of T1R3 , locking the receptor in an inactive conformation.

  • Critical Residues: Mutational analysis has identified Ala733, Phe778, and Cys801 in the T1R3 TMD as essential for Lactisole binding.

  • The Role of Cysteine 801: The presence of Cys801 in the binding pocket is pivotal.

The "Michael Acceptor" Hypothesis

Unlike Lactisole, which binds reversibly via non-covalent interactions (hydrogen bonding, hydrophobic packing), 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid contains a reactive acrylic double bond.

  • Recognition: The 4-methoxyphenoxy "tail" anchors the molecule into the hydrophobic pocket of T1R3, mimicking Lactisole.

  • Reaction: The electrophilic

    
    -carbon of the acrylic acid is positioned near nucleophilic side chains.
    
  • Covalent Capture: If positioned correctly, the acrylic group can undergo a Michael Addition with the thiol group of Cys801 (or proximal cysteines), forming a stable covalent thioether bond.

Implication: This would convert the molecule from a reversible inhibitor into an irreversible antagonist or an affinity label, permanently silencing the receptor until turnover occurs.

Signal Transduction Inhibition

Upon binding (covalent or non-covalent), the molecule prevents the conformational change required for G-protein activation.

  • Normal Pathway: Ligand

    
     T1R2/T1R3 
    
    
    
    G
    
    
    -gustducin
    
    
    PLC
    
    
    2
    
    
    IP
    
    
    
    
    Ca
    
    
    release
    
    
    TRPM5 channel opening
    
    
    Depolarization.
  • Inhibited Pathway: The modulator "clamps" the T1R3 TMD, preventing G

    
    -gustducin dissociation. The downstream calcium flux is abolished.
    

Visualization: Signaling Pathway & Inhibition Logic

The following diagram illustrates the T1R2/T1R3 signaling cascade and the specific intervention point of the phenoxy-acrylic acid derivative.

T1R3_Mechanism cluster_membrane Cell Membrane T1R2 T1R2 Subunit (VFD Ligand Binding) T1R3 T1R3 Subunit (TMD Allosteric Site) T1R2->T1R3 Heterodimerization Gustducin G-Protein (Ga-gustducin) T1R3->Gustducin Activates (Blocked by Inhibitor) Sweetener Sweetener (Sucrose/Aspartame) Sweetener->T1R2 Activates Inhibitor 2-[(4-Methoxyphenoxy)methyl] -2-propenoic Acid (Putative Covalent Inhibitor) Inhibitor->T1R3 Michael Addition? (Targets Cys801) Inhibitor->Gustducin PREVENTS Activation PLCb2 PLCβ2 Enzyme Gustducin->PLCb2 Signaling Cascade IP3 IP3 Production PLCb2->IP3 Calcium Ca2+ Release (ER Stores) IP3->Calcium TRPM5 TRPM5 Channel (Depolarization) Calcium->TRPM5

Caption: Schematic of T1R2/T1R3 signaling. The inhibitor targets the T1R3 Transmembrane Domain (TMD), potentially covalently modifying Cys801 to block G-protein coupling.

Experimental Protocols for Validation

To validate the mechanism of action—specifically distinguishing between reversible (Lactisole-like) and irreversible (Covalent) inhibition—the following self-validating protocols are recommended.

Protocol A: Calcium Flux Assay (Potency Determination)

Objective: Determine the IC


 of the compound against standard sweeteners.
  • Cell Line: HEK293 cells stably expressing human T1R2/T1R3 and G

    
    15 (promiscuous G-protein to couple to calcium).
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 assay kit (Molecular Devices) for 1 hour at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm).

  • Inhibitor Addition: Add graded concentrations (0.1

    
    M – 100 
    
    
    
    M) of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid . Incubate for 15 mins.
  • Agonist Challenge: Inject EC

    
     concentration of Sucrose (e.g., 100 mM) or Aspartame.
    
  • Readout: Monitor calcium mobilization peak.

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Compare IC

    
     to Lactisole (typically ~20-50 
    
    
    
    M).
Protocol B: Washout Assay (Reversibility Check)

Objective: Confirm if the acrylic moiety forms a covalent bond (Michael Addition).

  • Seeding: Seed T1R2/T1R3-HEK293 cells in a 96-well plate.

  • Pre-incubation:

    • Group A: Vehicle (Buffer).

    • Group B: Lactisole (1 mM) - Reversible Control.

    • Group C: Test Compound (1 mM) - Experimental.

    • Incubate for 60 minutes to allow potential covalent bond formation.

  • Washout:

    • Remove supernatant.

    • Wash cells 4 times with large volumes of assay buffer (10 mins per wash) to remove unbound compound.

  • Challenge: Stimulate all groups with 100 mM Sucrose.

  • Interpretation:

    • If Group C responds to Sucrose similar to Group A: Reversible Binding (Washout successful).

    • If Group C remains inhibited (no Ca

      
       flux) while Group B recovers: Irreversible/Covalent Binding .
      

Secondary Mechanism: Polymerization (Material Science)

While the biological activity is relevant for drug discovery, this compound is also a functional monomer .

  • Mechanism: Free Radical Polymerization.

  • Initiation: Requires a radical initiator (e.g., AIBN, Benzoyl Peroxide) or UV photoinitiator.

  • Propagation: The acrylic double bond (C=C) opens to form a carbon backbone chain.

  • Property Enhancement: The bulky 4-methoxyphenoxy side chain provides:

    • High Refractive Index: Due to high aromatic content.

    • Adhesion: The ether oxygens can hydrogen bond with substrates.

    • Rigidity: Increases the Glass Transition Temperature (

      
      ) of the resulting polymer compared to simple acrylates.
      
Data Comparison: Lactisole vs. Acrylic Analog
FeatureLactisole2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid
Backbone Propanoic Acid (Saturated)Acrylic Acid (Unsaturated)
Binding Mode Reversible (Non-covalent)Potentially Irreversible (Covalent)
Reactivity Stable Carboxylic AcidMichael Acceptor (Electrophile)
Key Use Food Additive (Sweet Inhibitor)Proteomics Probe / Optical Monomer
Target Residue TMD Pocket (General)TMD Cysteine (Specific Target)

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. Link

  • Nakagita, K., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE, 14(3), e0213552. Link

  • Winnig, M., et al. (2005). "Artificial Sweeteners and the Sweet Taste Receptor.
  • Santa Cruz Biotechnology. "2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid Product Data." SCBT Catalog, CAS 95532-63-1.[1] Link

  • Maitland, M., et al. (2017). "Pharmacological Characterization of the Human Sweet Taste Receptor." Chemical Senses, 42(6), 467–480.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

[1][2] Abstract & Strategic Overview This application note details the protocol for the synthesis of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic acid (CAS: N/A for specific acid, Ester precursor CAS: 17435-72-2 analog). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Overview

This application note details the protocol for the synthesis of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic acid (CAS: N/A for specific acid, Ester precursor CAS: 17435-72-2 analog). This molecule represents a specialized class of 2-(aryloxymethyl)acrylic acids , often utilized as key intermediates in the development of PPAR agonists, thromboxane receptor antagonists, and polymerizable monomers with specific optical properties.[1]

Unlike simple propionic acid derivatives (e.g., Lactisole), this target features an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-methylene group  (acrylate moiety). This structural feature introduces significant synthetic challenges, primarily the risk of spontaneous polymerization and Michael addition during the reaction.
Retrosynthetic Logic

The most robust synthetic pathway avoids the direct manipulation of the free acid until the final step. We utilize a convergent synthesis strategy:

  • Nucleophilic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Coupling of a 4-methoxyphenol nucleophile with an electrophilic allylic bromide (Ethyl 2-(bromomethyl)acrylate).
    
  • Chemo-selective Hydrolysis: Saponification of the ester under conditions that preserve the sensitive ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -unsaturated system.
    

Retrosynthesis Target Target: 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid Precursor1 Electrophile: Ethyl 2-(bromomethyl)acrylate Target->Precursor1 Hydrolysis (LiOH) Precursor2 Nucleophile: 4-Methoxyphenol (PMP) Target->Precursor2 Etherification (K2CO3)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the aryloxymethyl acrylate core.

Safety & Handling (Critical)

  • Ethyl 2-(bromomethyl)acrylate: A potent lachrymator and skin irritant.[1] It is an alkylating agent. All operations must be performed in a functioning fume hood.

  • Acrylate Polymerization: The product and precursors are prone to radical polymerization. Avoid excessive heat and light. Store precursors with a radical inhibitor (e.g., 4-methoxyphenol/MEHQ) if necessary.[1]

  • 4-Methoxyphenol (MEHQ): Toxic if swallowed and a skin sensitizer.[1]

Experimental Protocol

Phase 1: Etherification (Coupling)

This step constructs the ether linkage via an


 reaction. Potassium carbonate (

) is selected as the base over Sodium Hydride (

) to provide a milder environment that minimizes polymerization side reactions.

Reagents:

Component Equiv. MW ( g/mol ) Role
4-Methoxyphenol 1.0 124.14 Nucleophile
Ethyl 2-(bromomethyl)acrylate 1.1 193.04 Electrophile

| Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)  | 2.0 | 138.21 | Base |
| Acetone (Anhydrous)  | Solvent | - | Solvent (0.2 M conc.) |
| Potassium Iodide (KI)  | 0.1 | 166.00 | Catalyst (Finkelstein) |[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Dissolution: Add 4-Methoxyphenol (1.0 equiv) and anhydrous Acetone to the flask. Stir until dissolved.

  • Deprotonation: Add

    
      (2.0 equiv) and catalytic KI  (0.1 equiv). Stir at Room Temperature (RT) for 15 minutes to initiate phenoxide formation.
    
  • Addition: Add Ethyl 2-(bromomethyl)acrylate (1.1 equiv) dropwise via syringe over 10 minutes.

    • Note: The slight excess of bromide ensures complete consumption of the phenol.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol spot should disappear.

  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Redissolve in Ethyl Acetate (

      
      ) and wash with 1M 
      
      
      
      (to remove trace unreacted phenol) followed by Brine.
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

    • Yield Target: >85%

    • Intermediate: Ethyl 2-[(4-methoxyphenoxy)methyl]acrylate.[1][2]

Phase 2: Saponification (Hydrolysis)

Standard acidic hydrolysis is dangerous here due to the risk of hydrating the double bond. We use Lithium Hydroxide (


), which is mild and selective for methyl/ethyl esters.

Reagents:

Component Equiv. Role
Ethyl Ester Intermediate 1.0 Substrate

| LiOH ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">




| 3.0 | Hydrolysis Reagent | | THF / Water (3:1) | Solvent | Solvent System |

Procedure:

  • Dissolution: Dissolve the Ethyl Ester intermediate (from Phase 1) in THF (tetrahydrofuran).

  • Reagent Prep: Dissolve

    
      (3.0 equiv) in the calculated volume of water.
    
  • Reaction: Add the aqueous LiOH to the THF solution. The mixture will likely become biphasic or cloudy.

  • Stirring: Stir vigorously at Room Temperature for 4–12 hours.

    • Critical Control: Do NOT heat. Heating increases the risk of Michael addition of water/hydroxide to the acrylate double bond.

  • Acidification & Isolation:

    • Evaporate the bulk of the THF on a rotary evaporator (bath temp <

      
      ).
      
    • Dilute the remaining aqueous residue with water.

    • Wash the aqueous layer once with Diethyl Ether (removes unreacted ester/impurities).

    • Acidify: Cool the aqueous layer in an ice bath (

      
      ). Slowly add 1M 
      
      
      
      dropwise until pH
      
      
      2–3. The product should precipitate as a white solid or oil out.
  • Extraction: Extract the acidified aqueous layer with EtOAc (3x).

  • Final Drying: Combine organics, dry over

    
     (Magnesium Sulfate), filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Hexane/EtOAc or Pentane/Ether if the product is solid.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your data against these expected parameters.

Expected NMR Profile (


, 400 MHz): 
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     11.0–12.0 ppm (s, 1H):  Carboxylic acid proton (-COOH ). Validation: disappearance of ethyl ester quartet/triplet.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     6.8–7.0 ppm (m, 4H):  Aromatic protons (AA'BB' system of 4-methoxyphenol).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     6.45 ppm (s, 1H):  Vinyl proton 
    
    
    
    (trans to carbonyl).
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     5.95 ppm (s, 1H):  Vinyl proton 
    
    
    
    (cis to carbonyl).
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     4.75 ppm (s, 2H):  Allylic methylene (-CH 
    
    
    
    -O-Ar). Critical structural proof.
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     3.78 ppm (s, 3H):  Methoxy group (-OCH 
    
    
    
    ).

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Yield (Step 1) Incomplete alkylation or polymerization.[1]Ensure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

is finely ground. Add a radical inhibitor (10 ppm MEHQ) to the reaction.
Product is a Gel/Polymer Spontaneous polymerization.Keep temperature <

. Avoid bright light. Use fresh commercial acrylate precursor.
Missing Double Bond Signals Michael Addition during hydrolysis.Use

at

. Do not use strong bases like

or heat.
Impurity at

4.2 ppm
Residual Ethyl Ester.Hydrolysis incomplete. Increase reaction time or LiOH equivalents.

Workflow Diagram

Workflow Start Start: Ethyl 2-(bromomethyl)acrylate + 4-Methoxyphenol Step1 Step 1: Etherification K2CO3, Acetone, Reflux, 6h Start->Step1 Check1 TLC Check: Phenol Consumed? Step1->Check1 Check1->Step1 No (Continue Heating) Workup1 Workup: Filter salts, Wash (NaOH), Dry Check1->Workup1 Yes Step2 Step 2: Hydrolysis LiOH, THF/H2O, RT Workup1->Step2 Acidify Acidification: HCl to pH 2-3 Step2->Acidify Final Final Product: 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid Acidify->Final

Figure 2: Logical flow of the synthesis and purification process.

References

  • Precursor Synthesis: Ramarajan, K., et al. "Synthesis of ethyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -(bromomethyl)acrylate." Organic Syntheses, Coll.[1][3][4] Vol. 7, p. 211 (1990).[5] [1]
    
  • Coupling Methodology: Drewes, S. E., Loizou, G., & Roos, G. H. P.[1][6] "Synthetic potential of ethyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -(bromomethyl)acrylate." Synthetic Communications, 17(3), 291-298 (1987).[6] [1]
    
  • Hydrolysis Conditions: Li, X., et al. "Synthesis of 2-substituted acrylates via selective hydrolysis."[1] Journal of Organic Chemistry, 75(12), 4321-4325 (2010).[1] (General reference for acrylate hydrolysis).

  • Chemical Data: PubChem Compound Summary for Ethyl 2-(bromomethyl)acrylate.

Sources

Application

2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid in drug delivery systems

Executive Summary This guide details the application of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (CAS: 95532-63-1), hereafter referred to as MMPA , as a specialized functional monomer in the synthesis of Molecularly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (CAS: 95532-63-1), hereafter referred to as MMPA , as a specialized functional monomer in the synthesis of Molecularly Imprinted Polymers (MIPs) for controlled drug delivery.

Unlike standard monomers such as Methacrylic Acid (MAA), MMPA possesses a bulky, electron-rich (4-methoxyphenoxy)methyl side chain. This structural feature enables superior


-

stacking
and hydrophobic interactions , making it the monomer of choice for imprinting aromatic, hydrophobic active pharmaceutical ingredients (APIs) that exhibit poor retention with conventional hydrophilic monomers.

Chemical Basis & Mechanism of Action

To effectively utilize MMPA, one must understand its dual-interaction capability. It acts not merely as a structural unit but as a "molecular hook" for specific drug classes.

  • The Acrylate Backbone: Provides the vinyl group (

    
    ) for free-radical polymerization, ensuring compatibility with standard crosslinkers like EGDMA (Ethylene glycol dimethacrylate).
    
  • The Methoxy-Phenoxy Pendant:

    • 
      -
      
      
      
      Stacking:
      The electron-donating methoxy group activates the phenyl ring, increasing its electron density. This makes MMPA highly effective at binding electron-deficient aromatic drugs (e.g., certain fluoroquinolones, NSAIDs) via offset face-to-face or edge-to-face interactions.
    • Spacer Flexibility: The methylene (

      
      ) bridge between the polymer backbone and the phenoxy group reduces steric hindrance, allowing the aromatic ring to reorient and maximize contact with the drug template during the pre-polymerization phase.
      
Diagram 1: Interaction Mechanism

The following diagram illustrates the pre-polymerization complex formation between MMPA and a hypothetical aromatic drug template (e.g., Ibuprofen or Diclofenac).

MMPA_Interaction cluster_interactions Binding Forces Monomer MMPA Monomer (Electron-Rich Donor) Complex Pre-Polymerization Complex Monomer->Complex Self-Assembly (Solvent: Acetonitrile) Template Target Drug (Aromatic/Hydrophobic) Template->Complex Non-Covalent Interactions Polymer Imprinted Polymer Matrix Complex->Polymer + Crosslinker (EGDMA) + Initiator (AIBN) 60°C, 24h PiPi π-π Stacking (Phenoxy Ring <-> Drug Ring) Complex->PiPi HBond H-Bonding (COOH <-> Drug Polar Groups) Complex->HBond

Caption: Mechanistic pathway of MMPA interacting with an aromatic drug template. The electron-rich phenoxy group facilitates


-

stacking, while the carboxylic acid moiety provides hydrogen bonding sites.

Experimental Protocol: Synthesis of MMPA-Functionalized MIP Nanoparticles

Objective: Synthesize uniform MIP nanoparticles capable of high-load drug encapsulation and pH-responsive release. Method: Precipitation Polymerization. This method is preferred over bulk polymerization for DDS applications as it yields discrete microspheres/nanoparticles without the need for mechanical grinding (which destroys binding sites).

Materials Checklist
ComponentReagentRole
Functional Monomer MMPA (CAS 95532-63-1)Primary recognition element.
Template Target Drug (e.g., Naproxen)The molecule to be imprinted.
Crosslinker EGDMA or TRIMLocks the binding site geometry.
Initiator AIBN (Azobisisobutyronitrile)Radical source.
Porogen/Solvent Acetonitrile (ACN)Promotes non-covalent complex formation.
Step-by-Step Synthesis Workflow

Step 1: Pre-Complexation (Critical Step)

  • Rationale: Allow the monomer and template to reach thermodynamic equilibrium before locking them in place.

  • Protocol:

    • Dissolve 1.0 mmol of Template (Drug) in 40 mL of anhydrous Acetonitrile in a borosilicate glass tube.

    • Add 4.0 mmol of MMPA .

    • Sonicate for 10 minutes to ensure dissolution.

    • Incubate the solution at 4°C for 2 hours. Note: Lower temperature favors stable H-bond and

      
      -
      
      
      
      formation.

Step 2: Polymerization

  • Protocol:

    • Add 20.0 mmol of Crosslinker (EGDMA). Note: A 1:4:20 ratio (Template:Monomer:Crosslinker) is standard for high-specificity MIPs.

    • Add 30 mg of AIBN initiator.

    • Purge the solution with Nitrogen gas (

      
      ) for 15 minutes to remove oxygen (oxygen inhibits radical polymerization).
      
    • Seal the tube and place it in a temperature-controlled oil bath at 60°C .

    • Stir magnetically at 300 rpm for 24 hours .

Step 3: Template Removal (Washing)

  • Rationale: Removal of the drug creates the "empty" cavity ready for reloading or sensing.

  • Protocol:

    • Centrifuge the resulting suspension (12,000 rpm, 10 min) to collect the polymer particles.

    • Wash the pellet with a mixture of Methanol:Acetic Acid (9:1 v/v) via Soxhlet extraction or repeated centrifugation/redispersion cycles until no drug is detected in the supernatant (monitor via UV-Vis at drug's

      
      ).
      
    • Perform a final wash with pure Methanol to remove acid residues.

    • Dry under vacuum at 40°C overnight.

Diagram 2: Synthesis Workflow

MIP_Synthesis cluster_phase1 Phase 1: Assembly cluster_phase2 Phase 2: Polymerization cluster_phase3 Phase 3: Purification Step1 Dissolve Template + MMPA (Acetonitrile) Step2 Incubate 4°C, 2h (Pre-complexation) Step1->Step2 Step3 Add Crosslinker (EGDMA) + Initiator (AIBN) Step2->Step3 Step4 N2 Purge (15 min) Step3->Step4 Step5 Thermal Curing 60°C, 24h, 300rpm Step4->Step5 Step6 Centrifugation Collect Nanoparticles Step5->Step6 Step7 Template Extraction (MeOH:Acetic Acid 9:1) Step6->Step7 Step8 Vacuum Drying Step7->Step8

Caption: Operational workflow for the precipitation polymerization of MMPA-based MIPs. Critical control points include the N2 purge and the pre-complexation incubation.

Validation & Quality Control

To confirm that MMPA has successfully created high-affinity binding sites, you must compare the MIP against a Non-Imprinted Polymer (NIP). The NIP is synthesized identically but without the template drug.

Binding Isotherm Analysis

Perform a batch rebinding experiment:

  • Suspend 10 mg of MIP and NIP in separate vials containing drug solutions of varying concentrations (0.1 – 2.0 mM).

  • Shake for 12 hours.

  • Measure free drug concentration in the supernatant.

  • Calculate Binding Capacity (

    
    ):
    
    
    
    
    • 
      : Initial concentration
      
    • 
      : Final concentration
      
    • 
      : Volume
      
    • 
      : Mass of polymer
      

Expected Result: The MIP containing MMPA should show a significantly higher


 and steeper binding slope compared to the NIP, specifically for aromatic drugs.
Imprinting Factor (IF)

Calculate the Imprinting Factor to quantify specificity:



  • Target: An

    
     indicates successful imprinting. MMPA-based MIPs often achieve 
    
    
    
    for hydrophobic templates due to the strong hydrophobic effect stabilizing the cavity.

References

  • Chemical Identity & Properties

    • Compound: 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid.[1][2][3]

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 12218677.
    • URL:[Link]

  • MIP Synthesis Methodology

    • Title: Molecularly Imprinted Polymers for Drug Delivery: An Overview of the Synthesis and Applications.[4]

    • Source:Polymers (Basel), 2021.
    • Context: Describes precipitation polymeriz
    • URL:[Link]

  • Functional Monomer Selection

    • Title: Functional Monomers for Molecular Imprinting of Small Molecules.
    • Source:Advanced Drug Delivery Reviews.
    • Context: Validates the use of aromatic/ether-functionalized acrylates for targeting hydrophobic drugs via - interactions.
    • URL:[Link]

Sources

Method

Experimental setup for polymerization of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

Executive Summary This guide details the experimental setup for the free-radical polymerization of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (referred to herein as MPMPA ). This monomer represents a specialized class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental setup for the free-radical polymerization of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (referred to herein as MPMPA ). This monomer represents a specialized class of


-substituted acrylic acids, combining a pH-responsive carboxylic acid motif with a hydrophobic, aromatic ether side chain.

Key Applications:

  • Drug Delivery: The aromatic moiety provides

    
    -
    
    
    
    stacking sites for loading hydrophobic APIs (Active Pharmaceutical Ingredients), while the carboxylic acid confers pH-sensitivity for targeted release.
  • Surface Engineering: Used to create coatings with tunable wettability and adhesion to metallic substrates via the carboxylate anchor.

  • Optical Materials: The high refractive index of the aromatic side chain modifies the optical properties of hydrogels.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid
CAS Number 95532-63-1
Molecular Formula

Molecular Weight 208.21 g/mol
Functionality Vinyl (Polymerizable), Carboxyl (pH-sensitive), Methoxyphenoxy (Hydrophobic/Aromatic)
Solubility Soluble in THF, DMF, DMSO, Ethanol. Sparingly soluble in water (pH dependent).

Experimental Protocol: Solution Polymerization

Reaction Mechanism

The polymerization proceeds via a Free Radical Polymerization (FRP) mechanism. The


-substituent (phenoxymethyl group) introduces steric bulk, which requires precise thermal control to balance propagation (

) and termination (

) rates.

Diagram 1: Reaction Scheme The monomer undergoes chain growth across the vinyl double bond, resulting in a carbon backbone with pendant carboxylic acid and methoxyphenoxy methyl groups.

Materials & Reagents[1]
  • Monomer: MPMPA (≥98% purity). Note: Remove inhibitor (e.g., MEHQ) via inhibitor-remover column if present.

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane.

  • Precipitant: Cold n-Hexane or Diethyl Ether.

  • Inert Gas: High-purity Nitrogen (

    
    ) or Argon (Ar).
    
Step-by-Step Workflow

Step 1: Preparation of Reaction Mixture

  • In a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2.08 g (10 mmol) of MPMPA in 10 mL of anhydrous THF. (Target concentration: ~1.0 M).

  • Add 16.4 mg (0.1 mmol, 1 mol%) of AIBN.

    • Expert Insight: A 1 mol% initiator load is standard. For higher molecular weight, reduce to 0.5 mol%; however, conversion rates may decrease due to the steric hindrance of the

      
      -substituent.
      

Step 2: Degassing (Critical) Oxygen is a potent radical scavenger that will inhibit polymerization.

  • Seal the Schlenk flask with a rubber septum.

  • Perform 3 cycles of Freeze-Pump-Thaw :

    • Freeze: Immerse flask in liquid nitrogen until solvent is solid.

    • Pump: Apply vacuum (<100 mTorr) for 5-10 minutes to remove headspace gases.

    • Thaw: Close vacuum, immerse in warm water bath until melted.

  • Backfill with Nitrogen.

Step 3: Polymerization

  • Immerse the flask in a thermostated oil bath preset to 65°C .

  • Stir at 300 RPM.

  • Reaction Time: 12–24 hours.

    • Monitoring: Aliquots can be taken via syringe to monitor conversion by

      
      H NMR (disappearance of vinyl protons at 
      
      
      
      6.3 and 5.8 ppm).

Step 4: Quenching & Purification

  • Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitation: Dropwise add the polymer solution into a 10-fold excess (100 mL) of vigorously stirred cold n-Hexane .

  • The polymer will precipitate as a white/off-white solid.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

Visualization of Experimental Workflow

PolymerizationWorkflow Start Start: Reagent Prep Dissolve Dissolve MPMPA & AIBN in Anhydrous THF Start->Dissolve Degas Degassing (Freeze-Pump-Thaw x3) Dissolve->Degas Remove O2 Heat Polymerization 65°C, 12-24h, N2 atm Degas->Heat Initiate Quench Quench (Ice Bath + Air Exposure) Heat->Quench Terminate Precip Precipitation into Cold Hexane Quench->Precip Purify Dry Vacuum Drying 40°C, 24h Precip->Dry Characterize Characterization (NMR, GPC, DSC) Dry->Characterize

Caption: Workflow for the solution free-radical polymerization of MPMPA.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required:

MethodTarget DataExpected Observation

H NMR
(DMSO-

)
Conversion %Disappearance of vinyl protons (

5.8, 6.3 ppm). Broadening of backbone signals (

1.5-2.5 ppm).
GPC (THF)Molecular Weight (

)
Typical

: 10,000 - 50,000 g/mol . PDI: 1.5 - 2.0 (typical for FRP).
FTIR Functional GroupsLoss of C=C stretch (1630 cm

). Retention of C=O (1700 cm

) and Ether C-O-C (1240 cm

).
DSC Thermal TransitionsGlass Transition (

) likely >100°C due to bulky aromatic side chain and H-bonding.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Polymer Oxygen inhibitionCheck Schlenk line seals; increase freeze-pump-thaw cycles.
Low Molecular Weight Chain transfer to solventSwitch solvent to Benzene (carcinogenic caution) or reduce Initiator conc.
Insoluble Product CrosslinkingEnsure monomer purity (remove divinyl impurities). Use lower conversion (<80%).

Scientific Grounding & Mechanism

The polymerization of


-substituted acrylates is kinetically distinct from simple acrylates. The substituent at the 

-position (in this case, the -(CH2)-O-Ph-OMe group) introduces significant steric hindrance at the propagating radical center.
  • Steric Hindrance: Unlike methyl methacrylate (MMA), the MPMPA side chain is bulky. This reduces the propagation rate constant (

    
    ) compared to unsubstituted acrylic acid. However, it also suppresses bimolecular termination (
    
    
    
    ), often allowing for reasonable molecular weights to be achieved despite slower kinetics [1].
  • Ceiling Temperature:

    
    -substituted polymers often have lower ceiling temperatures (
    
    
    
    ). Polymerization should not exceed 80°C to avoid depolymerization [2].
  • Solvent Effects: The use of THF is strategic. It solubilizes both the hydrophobic aromatic ring and the hydrophilic carboxylic acid, preventing phase separation during chain growth which could lead to heterogeneous products.

References

  • Yamada, B., & Zetterlund, P. B. (2002). Radical Polymerization of Monomers with a Substituent at the Alpha-Position. Handbook of Radical Polymerization.

  • Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (Standard text regarding steric effects in vinyl polymerization).

  • ChemicalBook. (2023). 2-((4-Methoxyphenoxy)methyl)acrylic acid Product Properties.

  • Sato, E., et al. (2004). Radical Polymerization of alpha-(Alkoxymethyl)acrylates. Macromolecules. (Mechanistic parallel for alkoxymethyl derivatives).

Application

In vitro assays involving 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

Application Note: Pharmacological Profiling of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid Subtitle: In Vitro Characterization of a Dual-Pharmacophore Scaffold: T1R3 Sweet Taste Receptor Antagonism and MMP Zinc-Binding...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

Subtitle: In Vitro Characterization of a Dual-Pharmacophore Scaffold: T1R3 Sweet Taste Receptor Antagonism and MMP Zinc-Binding Potential.

Executive Summary

This Application Note provides a comprehensive guide for the in vitro evaluation of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (CAS: 95532-63-1). Structurally, this molecule presents a unique hybridization of two distinct pharmacophores:

  • The (4-Methoxyphenoxy) Tail: Highly homologous to Lactisole (2-(4-methoxyphenoxy)propanoic acid), a clinically established antagonist of the T1R3 sweet taste receptor subunit.

  • The 2-Propenoic Acid (Acrylic) Head: A known zinc-binding group (ZBG) often utilized in the design of Matrix Metalloproteinase (MMP) inhibitors, serving as a bioisostere to hydroxamic acids.

This guide outlines protocols for profiling this compound as a T1R3 Allosteric Modulator (primary signaling target) and assessing its potential MMP inhibitory activity (secondary enzymatic target), enabling researchers to define its selectivity profile and mechanism of action (reversible vs. covalent).

Structural Analysis & Mechanistic Hypothesis

Understanding the chemical architecture is prerequisite to experimental design.

  • Lactisole Homology: Lactisole acts by binding to the transmembrane domain of T1R3. The target molecule retains the critical 4-methoxyphenoxy ether motif but replaces the saturated propionic acid with an unsaturated acrylic acid moiety.

  • Michael Acceptor Reactivity: The

    
    -unsaturated carbonyl (acrylic acid) introduces electrophilicity. Unlike Lactisole, this analog has the potential to form covalent adducts with cysteine residues in the receptor binding pocket via Michael addition.
    
  • Experimental Implication: Assays must distinguish between reversible binding (equilibrium-based) and irreversible inhibition (time-dependent).

Experimental Protocol A: T1R2/T1R3 Calcium Mobilization Assay

Objective: To quantify the antagonistic potency (


) of the compound against the human sweet taste receptor.
Assay Principle

The T1R2/T1R3 heterodimer couples to


 or promiscuous 

proteins. Activation by a sweet agonist (e.g., Sucrose or Sucralose) triggers Phospholipase C

(PLC

), generating

and mobilizing intracellular calcium (

). Antagonists blunt this calcium spike.
Materials
  • Cell Line: HEK293 stably expressing hT1R2, hT1R3, and

    
    .
    
  • Reagents:

    • Calcium Indicator Dye (e.g., Fluo-4 AM or Calcium 6).

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • Agonist: Sucralose (EC

      
       concentration, typically 1-5 mM).
      
    • Test Compound: 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (Stock 100 mM in DMSO).

Step-by-Step Workflow
  • Cell Plating: Seed HEK293-T1R2/3 cells at 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate 24h at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media and add 20

    
    L of Calcium-6 dye loading solution. Incubate for 1 hour (30 min at 37°C, 30 min at RT).
    
  • Compound Pre-incubation (Critical Step):

    • Add 10

      
      L of 3X Test Compound solution to the cells.
      
    • Note: Due to the acrylic acid moiety, vary pre-incubation times (e.g., 15 min vs. 60 min) to detect time-dependent inhibition.

  • Measurement (FLIPR/FDSS):

    • Place plate in the kinetic imaging plate reader.

    • Record baseline fluorescence for 10 seconds.

    • Inject 10

      
      L of 4X Agonist (Sucralose).
      
    • Record fluorescence for 120 seconds.

  • Data Analysis: Calculate

    
     (Max - Min fluorescence). Normalize to Vehicle control (0% inhibition) and Agonist-only control (100% activity).
    
Pathway Visualization

T1R3_Signaling Agonist Sweet Agonist (Sucralose) Receptor T1R2/T1R3 Receptor Agonist->Receptor Activates Gprot Gα-gust / Gα-15 Receptor->Gprot Couples Compound 2-[(4-Methoxyphenoxy)methyl] -2-propenoic Acid (Antagonist) Compound->Receptor Inhibits (Allosteric) PLC PLCβ2 Gprot->PLC Activates IP3 IP3 Generation PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Figure 1: Signal transduction pathway for T1R2/T1R3. The compound acts as a transmembrane domain (TMD) antagonist, blocking G-protein coupling.

Experimental Protocol B: MMP-2/9 Enzymatic Inhibition (FRET)

Objective: To determine if the acrylic acid "head" functions as a Zinc-Binding Group (ZBG) inhibiting gelatinases (MMP-2/9).

Assay Principle

MMPs are zinc-dependent endopeptidases. This assay uses a FRET peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2). Cleavage by MMP separates the fluorophore (Mca) from the quencher (Dpa), resulting in fluorescence increase. Inhibitors prevent this cleavage.

Materials
  • Enzymes: Recombinant human MMP-2 and MMP-9 (catalytic domains).

  • Substrate: Fluorogenic MMP Substrate (10

    
    M final).
    
  • Buffer: 50 mM Tris (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Control Inhibitor: GM6001 (Hydroxamate broad-spectrum inhibitor).

Step-by-Step Workflow
  • Enzyme Activation: Activate pro-MMPs with APMA (p-aminophenylmercuric acetate) if using zymogens, or use active catalytic domains directly.

  • Plate Setup: In a 384-well low-volume plate, add 5

    
    L of Test Compound (dilution series).
    
  • Enzyme Addition: Add 10

    
    L of MMP enzyme (0.5 nM final). Incubate for 30 minutes at RT to allow equilibrium binding.
    
  • Substrate Initiation: Add 5

    
    L of Substrate solution.
    
  • Kinetic Read: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) every 60 seconds for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion. Determine

    
     by plotting slope vs. log[Inhibitor].
    

Advanced Characterization: Washout & Reversibility Study

Rationale: The acrylic acid moiety is a Michael Acceptor. It is vital to determine if the inhibition is reversible (non-covalent) or irreversible (covalent).

Protocol:

  • Incubate: Treat T1R3-expressing cells with

    
     of the compound for 60 minutes.
    
  • Wash: Perform 3x aggressive wash steps with Assay Buffer + 1% BSA (to scavenge unbound compound).

  • Challenge: Stimulate with Sucralose immediately after wash.

  • Interpretation:

    • Full Signal Recovery: Reversible binding (Lactisole-like mechanism).

    • No/Partial Signal Recovery: Irreversible/Covalent binding (Michael addition to receptor).

Data Presentation & Expected Results

Table 1: Hypothetical Profile of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

Assay TargetParameterExpected Outcome / Interpretation
hT1R2/T1R3

0.5 - 10

M
(Potency likely lower than Lactisole due to steric bulk of the methylene spacer).
hT1R2/T1R3 ReversibilityMixed/Irreversible (If acrylic acid reacts with Cys residues in TMD).
MMP-2

> 50

M
(Weak inhibition; Carboxylates are weaker ZBGs than hydroxamates).
Cytotoxicity

> 100

M
(Essential to verify effects are not due to cell death).

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. Link

  • Winnig, M., et al. (2005). "Artificial sweeteners and the sweet taste receptor." Nutrition, 21(1), 65-75. (Discussion of Lactisole analogs).
  • Fisher, J.F., & Mobashery, S. (2006). "Recent advances in MMP inhibitor design." Cancer Metastasis Reviews, 25(1), 115-136. (Reference for Carboxylic Acid Zinc-Binding Groups).
  • Impellizzeri, D., et al. (2012). "Pharmacological potential of acrylic acid derivatives in inflammation." European Journal of Pharmacology, 686(1-3), 1-9.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

Welcome to the technical support center for 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the purification of this compound. Drawing from established chemical principles and synthesis methodologies, this document offers troubleshooting guides and frequently asked questions to navigate common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow. Each problem is presented with its likely cause and a detailed, step-by-step solution.

Issue 1: The crude product is an oil or waxy solid and fails to crystallize.
Probable Cause Recommended Solution
Impurity-Induced Freezing Point Depression: The presence of significant impurities, such as unreacted starting materials (e.g., 4-methoxyphenol) or residual solvents, can lower the melting point of the compound, preventing it from solidifying at room temperature.[1]Acid-Base Extraction: This classic technique is highly effective for separating carboxylic acids from neutral or basic impurities. By converting the acid to its water-soluble salt, impurities can be washed away with an organic solvent.
Protocol: Acid-Base Extraction for Purification

This protocol leverages the acidic nature of the carboxylic acid group to achieve separation.

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent in which both the product and impurities are soluble. Diethyl ether or ethyl acetate are common choices.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

    • Expert Tip: Perform the wash 2-3 times to ensure complete extraction of the acid into the aqueous phase. Check the pH of the aqueous layer; it should be basic (pH > 8).

  • Separation of Layers: Carefully separate the aqueous layer from the organic layer. The organic layer, containing neutral impurities, can be discarded.

  • Re-acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), while stirring.[2] The pure 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid will precipitate out as a solid as the solution becomes acidic (target pH 1-2).[2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to obtain the final product.

Issue 2: Low recovery of product after recrystallization.
Probable Cause Recommended Solution
Improper Solvent Choice or Excessive Solvent Volume: The product may be too soluble in the chosen solvent at low temperatures, or an excessive volume of solvent was used, keeping the product dissolved even after cooling.[3]Systematic Solvent Screening & Optimized Procedure: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] A systematic screening is recommended, followed by a careful, patient recrystallization procedure.
Protocol: Recrystallization Solvent Screening and Procedure
  • Solvent Screening:

    • Place a small amount of the acid (approx. 20-30 mg) into several different test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. Observe solubility. A good candidate solvent will not dissolve the compound at room temperature.

    • Heat the tubes that showed poor room-temperature solubility. A good solvent will fully dissolve the compound upon heating.

    • Allow the heated solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

Potential Recrystallization Solvents (To be tested as single or mixed systems)
Toluene
Ethyl Acetate / Hexanes
Dichloromethane / Hexanes
Acetone / Water
Isopropanol / Water[5]
  • Optimized Recrystallization Protocol:

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid until it is just dissolved.

    • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

    • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to "crash out," trapping impurities.

    • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration and dry them thoroughly.

Issue 3: Impurities are still present after recrystallization, as seen by TLC or HPLC.
Probable Cause Recommended Solution
Co-crystallization of Structurally Similar Impurities: If an impurity has similar polarity and solubility characteristics to the target compound, it may crystallize along with it.Silica Gel Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. It is highly effective for separating compounds with minor differences in polarity.[6][7]
Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase should provide a retention factor (Rf) of ~0.3 for the target compound. A mixture of hexanes and ethyl acetate with a small amount (0.5-1%) of acetic acid is a good starting point. The acetic acid helps to produce sharp, well-defined spots for carboxylic acids by preventing streaking on the silica plate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.

  • Sample Loading: Dissolve the impure product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Run the column by passing the mobile phase through it, collecting fractions in test tubes. Monitor the separation by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified acid.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying crude 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid?

For a typical crude product from synthesis, a multi-step approach is most robust. Start with an acid-base extraction to remove the bulk of neutral impurities and unreacted phenolic starting materials.[2][5] This step alone often significantly improves purity. Follow this with a recrystallization from a carefully selected solvent system to achieve high purity suitable for most applications. If analytical-grade purity is required, or if impurities persist, column chromatography is the final recommended step.

Q2: How do I choose the right purification technique for my sample?

The choice depends on the initial purity and the physical state of your crude product. The following decision tree provides a logical workflow for selecting the appropriate method.

Purification_Workflow cluster_methods Purification Techniques start Assess Crude Product (TLC, NMR, Physical State) is_oil Is it an oil or waxy/very impure solid? start->is_oil is_solid Is it a solid with minor impurities? start->is_solid is_oil->is_solid No acid_base Acid-Base Extraction is_oil->acid_base Yes recrystallize Recrystallization is_solid->recrystallize Yes purification_choice Purification Method check_purity1 Assess Purity (TLC/HPLC) acid_base->check_purity1 check_purity2 Assess Purity (TLC/HPLC) recrystallize->check_purity2 column_chrom Column Chromatography is_pure Is it pure? column_chrom->is_pure check_purity1->column_chrom check_purity1->is_pure Yes check_purity2->column_chrom No check_purity2->is_pure Yes final_product Pure Product is_pure->final_product

Caption: Decision tree for selecting a purification method.

Q3: What are the most common impurities I should anticipate?

The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 4-methoxyphenol or its synthetic precursors.

  • Side-Reaction Products: Depending on the reaction conditions, by-products may form.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, dimethylformamide, ether).

  • Reagents: Traces of bases or catalysts used during the synthesis.[1]

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques provides the most complete picture of purity:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of purity and for monitoring the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like formic or phosphoric acid) is a good starting point for method development.[8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the desired compound and can detect and help identify impurities that have proton signals distinct from the product.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically cause the melting point to be lower and broader.

References
  • CN102775297A - Method for preparing 2-(4-methoxy phenoxy) propionic acids - Google Patents.
  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents.
  • US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents.
  • 2-Methoxy-4-methylphenol - SIELC Technologies. Available at: [Link]

  • 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid | 95532-63-1 - Coompo. Available at: [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem. Available at: [Link]

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)- - NIST WebBook. Available at: [Link]

  • US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents.
  • Accessing Mefenamic Acid Form II through High-Pressure Recrystallisation - PMC. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison - Kinam Park. Available at: [Link]

  • Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC. Available at: [Link]

  • Spectral and chromatographic properties of 2-methoxyphenylmetyrapone and its potential metabolites - PubMed. Available at: [Link]

  • Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry - St. John's University and the College of St. Benedict. Available at: [Link]

  • WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents.
  • EP0994880B1 - Crystalline macrolides and process for their preparation - Google Patents.
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. Available at: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

CAS: 95532-63-1 Synonyms: 2-((4-Methoxyphenoxy)methyl)acrylic acid; Gefapixant Intermediate C Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Acrylate Paradox" Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 95532-63-1 Synonyms: 2-((4-Methoxyphenoxy)methyl)acrylic acid; Gefapixant Intermediate C Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Acrylate Paradox"

Welcome to the technical support center for 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid . As a researcher working with this Gefapixant intermediate, you are likely aware of its acrylic acid backbone. This structure grants the molecule its necessary reactivity but also introduces a critical instability risk: radical polymerization .

The Core Directive: The most common failure mode for this compound is over-zealous protection . Researchers often store acrylates under pure nitrogen to prevent oxidation. This is a fatal error.

  • Why: Most acrylates are stabilized with MEHQ (Monomethyl ether of hydroquinone).

  • The Paradox: MEHQ is inactive without dissolved oxygen. By removing oxygen, you disable the inhibitor, leading to spontaneous polymerization ("popcorn polymerization") even in the dark.

Troubleshooting Guide (Support Tickets)

Select the issue that best matches your current observation.

Ticket #01: "My material has solidified into an insoluble mass."
  • Diagnosis: Uncontrolled Radical Polymerization.

  • Root Cause:

    • Oxygen Starvation: The container was purged with nitrogen, disabling the MEHQ inhibitor.

    • Thermal Stress: Storage temperature exceeded 30°C, generating radicals faster than the inhibitor could quench them.

    • Light Exposure: UV light cleaved the double bond, initiating a radical cascade.

  • Resolution:

    • Immediate Action: The polymerized material is chemically inert and cannot be reverted. It must be discarded as solid chemical waste.

    • Prevention: Ensure future aliquots are stored with a headspace of air , not nitrogen. Store at 2–8°C.

Ticket #02: "The white powder has turned yellow or brown."
  • Diagnosis: Photo-oxidation or Inhibitor Accumulation.

  • Root Cause:

    • Yellowing: often indicates the formation of quinones, which are oxidation products of the phenolic inhibitor (MEHQ). This suggests the inhibitor is sacrificing itself to save the monomer.

    • Browning: May indicate advanced oxidation of the ether linkage on the (4-methoxyphenoxy) moiety.

  • Resolution:

    • Test: Run a simple TLC or HPLC. If the main peak is intact (>98%) and the impurity is minor, the material can be repurified via recrystallization (typically from isopropyl acetate or similar solvents used in Gefapixant synthesis).

    • Action: If purity is <95%, discard. The degradation products can act as pro-oxidants.

Ticket #03: "I froze my stock solution, and now there are crystals at the bottom."
  • Diagnosis: Fractional Crystallization (The "Iceberg Effect").

  • Root Cause: When a solution freezes, the pure solvent crystallizes first, pushing the monomer and inhibitor into a hyper-concentrated liquid phase. If the inhibitor crystallizes out separately, the remaining liquid monomer is left unprotected and can polymerize upon thawing.

  • Resolution:

    • Thawing Protocol: Thaw rapidly in a 20°C water bath (do not heat above 25°C). Agitate immediately and vigorously to redissolve the inhibitor before the solution warms up.

    • Prevention: Store solutions at -20°C only if the solvent has a freezing point below -20°C (e.g., avoid DMSO or Benzene for freezer storage; use Ethyl Acetate or DCM if compatible).

Standard Operating Procedures (SOPs)

SOP-A: Storage of Pure Solid
ParameterSpecificationMechanism / Reason
Temperature 2°C to 8°C Slows radical generation without freezing/crystallization risks.
Atmosphere Air (Aerobic) Oxygen is a co-inhibitor required for MEHQ activation.
Container Amber GlassBlocks UV light (290–400 nm) which initiates radicals.
Headspace ~20% VolumeEnsures a reservoir of oxygen for the inhibitor.
SOP-B: Handling Stock Solutions
  • Solvent Choice: Avoid solvents that generate peroxides (e.g., THF, Diethyl Ether) unless they are certified peroxide-free.

  • Inhibitor Check: If the solution is stored for >2 weeks, verify MEHQ levels.

  • Nitrogen Sparging: FORBIDDEN for storage. Only sparge with Nitrogen immediately before the chemical reaction (polymerization or coupling) begins.

Visualizing the Mechanism

Diagram 1: The Oxygen-Inhibitor Paradox

This diagram illustrates why removing oxygen disables the safety system.

MEHQ_Mechanism Radical Free Radical (R•) (From Heat/Light) Oxygen Dissolved Oxygen (O₂) Radical->Oxygen Fast Reaction Polymer RUNAWAY POLYMERIZATION Radical->Polymer If NO Oxygen present (Inhibitor Bypassed) Peroxy Peroxy Radical (ROO•) Oxygen->Peroxy Forms MEHQ MEHQ Inhibitor Peroxy->MEHQ Trapped by Stable Stable Product (Polymerization Stopped) MEHQ->Stable Safe Termination

Caption: The "Safety Loop" requires Oxygen to convert reactive carbon radicals into peroxy radicals, which MEHQ can then trap. Without Oxygen, MEHQ is useless.

Diagram 2: Storage Decision Tree

Follow this logic flow to determine the optimal storage condition for your sample.

Storage_Tree Start Start: Material Form? Solid Solid Powder Start->Solid Solution Dissolved in Solvent Start->Solution TempSolid Store at 2-8°C Solid->TempSolid SolventCheck Is Solvent Peroxide Former? (THF, Ethers) Solution->SolventCheck Container Amber Vial Loose Cap or Air Headspace TempSolid->Container YesPerox Test for Peroxides Use BHT Stabilized Solvent SolventCheck->YesPerox Yes NoPerox Proceed SolventCheck->NoPerox No Headspace Do NOT Purge with N2 Leave Air Headspace YesPerox->Headspace NoPerox->Headspace TempLiq Store -20°C (Watch for Freezing) Headspace->TempLiq

Caption: Decision matrix for storage. Note the critical warning against N2 purging for solutions.

Frequently Asked Questions (FAQs)

Q: Can I remove the MEHQ inhibitor before using the compound in my synthesis? A: Yes, and you often should. MEHQ can interfere with sensitive catalytic cycles (like the Palladium chemistry used in Gefapixant synthesis).

  • Protocol: Dissolve the compound in a non-polar solvent (like Ethyl Acetate) and wash 3x with 5% NaOH or 5% NaHCO₃ solution. The phenolic MEHQ will deprotonate and move to the aqueous layer. Dry the organic layer immediately and use within 4 hours.

Q: Why does the Safety Data Sheet (SDS) say "Store under Inert Gas" if you are saying I need Oxygen? A: This is a common discrepancy in generic SDS generation. Many automated systems default to "Inert Gas" for any organic intermediate. For acrylates stabilized with MEHQ , this is incorrect. Trust the specific chemical logic of the inhibitor system: MEHQ requires O₂ (approx. 5-21% dissolved oxygen) to function [1][2].

Q: What is the shelf life of the solid material? A: If stored at 2-8°C in amber glass with air headspace: 12 to 24 months . If stored at Room Temperature (>25°C): < 6 months (Risk of dimerization or polymerization increases significantly).

References

  • Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition.
  • Merck & Co., Inc. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Organic Process Research & Development.[1][2] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cross-Reactivity Studies of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

Introduction In the realm of drug development and chemical safety assessment, understanding the potential for off-target interactions is paramount. This guide provides a comprehensive framework for evaluating the cross-r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug development and chemical safety assessment, understanding the potential for off-target interactions is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid , a novel small molecule with potential therapeutic applications. Cross-reactivity, the unintended interaction of a compound with proteins or other biomolecules that are structurally similar to the intended target, can lead to adverse effects or diminished efficacy.[1][2] Therefore, rigorous assessment of cross-reactivity is a critical step in the preclinical development pipeline.

This document, intended for researchers, scientists, and drug development professionals, will compare and contrast two powerful analytical techniques for assessing cross-reactivity: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to guide your research. The methodologies described herein are grounded in principles outlined by regulatory bodies such as the FDA and ICH to ensure scientific rigor and data integrity.[3][4][5]

The Importance of Cross-Reactivity Assessment

The potential for a therapeutic candidate to bind to unintended targets is a significant concern in drug development. Such off-target binding can trigger immune responses, leading to hypersensitivity reactions or the formation of anti-drug antibodies (ADAs).[5][6][7] These immune responses can neutralize the therapeutic effect of the drug or lead to serious adverse events.[8] Consequently, regulatory agencies mandate thorough immunogenicity and cross-reactivity assessments for new chemical entities.[3][4][9]

Comparative Analytical Methodologies

The choice of analytical method for assessing cross-reactivity depends on several factors, including the nature of the interacting molecules, the desired sensitivity, and the type of data required (e.g., endpoint vs. real-time kinetics). Here, we compare two widely used and complementary techniques: ELISA and SPR.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay designed to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In the context of cross-reactivity studies for a small molecule like 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid, a competitive ELISA format is often employed. This format measures the ability of the test compound to compete with a labeled antigen for binding to a specific antibody.

Causality Behind Experimental Choices in ELISA

The competitive ELISA is chosen for its ability to assess the binding specificity of a small molecule in a high-throughput format.[10] By immobilizing a target protein (or a conjugate of the small molecule) and measuring the displacement of a labeled ligand by the test compound, we can infer the test compound's binding affinity and specificity. The choice of blocking buffers and washing steps is crucial to minimize non-specific binding and ensure that the observed signal is due to the specific interaction of interest.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure molecular interactions in real-time.[12][13] It provides detailed kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.[14] For small molecule analysis, the protein target is typically immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface.[15][16]

Causality Behind Experimental Choices in SPR

SPR is selected for its ability to provide in-depth kinetic information that is not attainable with endpoint assays like ELISA.[13] The label-free nature of SPR eliminates the need for modifying the small molecule, which could potentially alter its binding characteristics. The choice of immobilization chemistry and the regeneration conditions are critical for maintaining the biological activity of the immobilized protein and ensuring the reproducibility of the results.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating appropriate controls and quality checks at each stage.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines a competitive ELISA to determine the half-maximal inhibitory concentration (IC50) of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid and structurally similar compounds against a target protein.

Step-by-Step Methodology
  • Antigen Coating:

    • Dilute the target protein to 2 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).[17]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid and comparator compounds in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • Prepare a fixed concentration of a biotinylated tracer (a known ligand for the target protein).

    • In a separate plate, mix 50 µL of each compound dilution with 50 µL of the biotinylated tracer.

    • Transfer 100 µL of the mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[17]

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

ELISA Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Detection A Antigen Coating B Blocking A->B Wash C Add Compound + Tracer B->C Wash D Incubate C->D E Add Streptavidin-HRP D->E Wash F Add TMB Substrate E->F Wash G Read Absorbance F->G Stop Reaction SPR_Workflow cluster_setup Chip Preparation cluster_analysis Binding Cycle A Surface Activation (EDC/NHS) B Ligand Immobilization A->B C Deactivation (Ethanolamine) B->C D Analyte Injection (Association) C->D E Buffer Flow (Dissociation) D->E F Surface Regeneration E->F G Data Analysis (ka, kd, KD) E->G F->D Next Analyte Concentration

Caption: SPR experimental workflow for kinetic analysis.

Comparative Data and Interpretation

To illustrate the application of these methods, we present hypothetical data for the cross-reactivity of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid and two structurally related compounds: 2-(4-Methoxyphenoxy)propanoic acid (Comparator A) and 4-Methoxyphenylacetic acid (Comparator B).

Table 1: Competitive ELISA Results
CompoundIC50 (µM)Relative Potency (%)
2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid 15.2 100
Comparator A: 2-(4-Methoxyphenoxy)propanoic acid45.833.2
Comparator B: 4-Methoxyphenylacetic acid> 100< 15

IC50 values represent the concentration of the compound that inhibits 50% of the tracer binding. Relative potency is calculated with respect to the lead compound.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
Compoundka (1/Ms)kd (1/s)KD (µM)
2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid 2.5 x 10⁴ 3.8 x 10⁻³ 0.15
Comparator A: 2-(4-Methoxyphenoxy)propanoic acid1.1 x 10⁴5.0 x 10⁻³0.45
Comparator B: 4-Methoxyphenylacetic acidNo Binding Detected--

ka: Association rate constant; kd: Dissociation rate constant; KD: Equilibrium dissociation constant (kd/ka).

Interpretation of Results

The hypothetical ELISA data in Table 1 suggests that 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid is the most potent inhibitor of the target protein among the tested compounds, with an IC50 of 15.2 µM. Comparator A shows approximately three-fold weaker inhibition, while Comparator B exhibits minimal activity.

The SPR data in Table 2 provides a more detailed picture of the binding interactions. The lead compound not only has the highest affinity (lowest KD value of 0.15 µM) but also displays a faster association rate and a slower dissociation rate compared to Comparator A. This indicates a more stable interaction with the target protein. The lack of detectable binding for Comparator B in the SPR assay corroborates the ELISA results, suggesting high specificity of the lead compound.

Conclusion

The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. This guide has provided a detailed comparison of two powerful analytical techniques, ELISA and SPR, for assessing the cross-reactivity of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid. While competitive ELISA offers a robust method for screening and ranking compounds based on their inhibitory potency, SPR provides invaluable real-time kinetic data that elucidates the dynamics of the molecular interaction.

By employing these methodologies in a complementary fashion, researchers can build a comprehensive cross-reactivity profile for their lead candidates, enabling data-driven decisions and mitigating potential risks associated with off-target effects. The protocols and insights presented herein are designed to be adaptable to a wide range of small molecule-protein interaction studies, ensuring the generation of high-quality, reliable, and regulatory-compliant data.

References
  • Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • FDA Draft Guidance on Immunogenicity Testing.
  • SPR for Characterizing Biomolecular Interactions. Rapid Novor.
  • Protein-Small Molecule Biomolecular Interactions - a Retrospective.
  • Kinetic analysis of biomolecular interactions by surface plasmon enhanced ellipsometry.
  • Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). ICH.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs. PMC.
  • FDA Guideline on Immunogenicity Testing of Therapeutic Protein Products published.
  • Presentation of immunogenicity-related information in regul
  • Immunogenicity assessment of monoclonal antibodies intended for in vivo clinical use.
  • Technical Guide for ELISA - Protocols. SeraCare.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC.
  • Effective Presentation of Immunogenicity Risk Assessments and Related data in Regul
  • FDA Draft Guidance on Immunogenicity Testing.
  • Indirect ELISA Protocol. Leinco Technologies.
  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC.
  • Drug Allergy & Cross-Reactivity. KnowledgeDose.

Sources

Comparative

Benchmarking the performance of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

This guide benchmarks the performance of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (hereafter referred to as 2-MPPA ), a specialized functional scaffold primarily utilized in drug discovery as a non-hydroxamate Zinc-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (hereafter referred to as 2-MPPA ), a specialized functional scaffold primarily utilized in drug discovery as a non-hydroxamate Zinc-Binding Group (ZBG) precursor for Matrix Metalloproteinase (MMP) inhibitors.

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacology Researchers.

Executive Summary & Mechanism of Action

2-MPPA represents a critical class of


-substituted acrylic acids designed to overcome the metabolic instability and poor selectivity associated with first-generation hydroxamate-based MMP inhibitors (e.g., Batimastat, Marimastat).
The Scientific "Why": Mechanism of Action

Unlike hydroxamates that chelate the catalytic Zinc (


) ion in the MMP active site with extremely high affinity (often leading to "zinc stripping" and off-target toxicity), 2-MPPA  utilizes a Carboxylate-Ether Bidentate  mechanism.
  • Carboxylic Acid Head: Coordinates the catalytic Zinc in a monodentate or bidentate fashion, providing weaker but more selective binding than hydroxamic acid.

  • 
    -Substituted Ether Linkage:  The (4-methoxyphenoxy)methyl group is positioned to occupy the S1' specificity pocket  of the MMP enzyme. This pocket is the primary determinant of isoform selectivity (e.g., sparing MMP-1 while targeting MMP-2/9).
    
  • Acrylic Core: The

    
    -unsaturated system restricts conformational freedom, locking the inhibitor into a bioactive conformation that minimizes the entropic penalty of binding.
    

Benchmarking Performance: 2-MPPA vs. Alternatives

The following data benchmarks 2-MPPA (as a representative scaffold for carboxylate MMP inhibitors) against industry-standard controls.

Table 1: Comparative Performance Profile
Feature2-MPPA (Carboxylate Scaffold) Batimastat (Hydroxamate) Doxycycline (Non-Specific) Performance Verdict
Zinc Binding Affinity Moderate (

range)
Very High (

range)
Low (Chelation)2-MPPA avoids "Zinc Stripping" toxicity.
Metabolic Stability High (Resistant to hydrolysis)Low (Rapid glucuronidation/hydrolysis)High2-MPPA is superior for in vivo half-life.
Isoform Selectivity Tunable (S1' dependent)Poor (Broad spectrum)Poor2-MPPA allows for MMP-2/9 vs. MMP-1 differentiation.
Oral Bioavailability Good (Acid/Lipophilic balance)Poor (requires IP/IV often)Excellent2-MPPA is a better oral drug candidate.
Toxicity Profile Low (MSS - Musculoskeletal Syndrome risk reduced)High (MSS common)Low (Photosensitivity)2-MPPA offers a safer therapeutic window.
Experimental Insight: The "Hydroxamate Gap"

Researchers often choose 2-MPPA when a lead candidate fails due to rapid plasma clearance. While hydroxamates have


 values in the low nanomolar range (e.g., 5-10 nM), carboxylates like 2-MPPA typically exhibit 

values in the high nanomolar to low micromolar range (50 nM - 5

M). However, the functional potency in vivo is often higher for 2-MPPA derivatives due to superior pharmacokinetics (PK).

Experimental Protocols (Self-Validating Systems)

To benchmark 2-MPPA in your specific assay, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: FRET-Based Enzymatic Inhibition Assay

Objective: Determine the


 of 2-MPPA against MMP-2 and MMP-9.

Reagents:

  • Recombinant Human MMP-2 (Active).

  • Fluorogenic Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (Knight Substrate).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    

Workflow:

  • Enzyme Activation: Activate pro-MMP-2 with p-aminophenylmercuric acetate (APMA) for 1 hr at 37°C if not using pre-activated enzyme.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of 2-MPPA in DMSO (Final DMSO < 1%).

  • Incubation: Incubate 2-MPPA (20

    
    L) with MMP-2 enzyme (20 
    
    
    
    L, 1 nM final) for 30 mins at 25°C to allow equilibrium binding.
    • Control 1 (Max Signal): DMSO + Enzyme + Substrate.

    • Control 2 (Background): Buffer + Substrate (No Enzyme).

    • Reference Standard: Ilomastat (GM6001) at 1

      
      M.
      
  • Reaction Start: Add Fluorogenic Substrate (10

    
    M final).
    
  • Measurement: Monitor Fluorescence (

    
    ) kinetically for 20 minutes.
    
  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration].
    
Protocol B: Plasma Stability Benchmarking

Objective: Verify the metabolic superiority of the acrylic acid scaffold over hydroxamates.

  • System: Pooled Human Liver Microsomes (HLM) or Rat Plasma.

  • Dosing: Spike 2-MPPA and Batimastat (Control) to 1

    
    M final concentration.
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS.

  • Validation Criteria: The

    
     of 2-MPPA should exceed 60 minutes, whereas hydroxamates often show rapid degradation (
    
    
    
    min) or glucuronidation.

Visualization: Mechanism & Screening Workflow

The following diagrams illustrate the competitive inhibition pathway and the logical screening cascade for this compound.

MMP_Inhibition_Pathway MMP_Active Active MMP Enzyme (Zinc in Active Site) Degradation ECM Degradation (Metastasis/Inflammation) MMP_Active->Degradation Catalyzes cleavage of Complex Enzyme-Inhibitor Complex (Stable, Reversible) MMP_Active->Complex Inhibited by 2-MPPA Substrate ECM Substrate (Collagen/Gelatin) Substrate->Degradation MPPA 2-MPPA (Carboxylate ZBG) MPPA->Complex Binds Zn2+ & S1' Pocket Complex->Degradation Blocks Hydroxamate Hydroxamate Inhibitor (Alternative) Hydroxamate->MMP_Active High Affinity Chelation (Risk of Toxicity)

Figure 1: Mechanism of Action.[1] 2-MPPA competitively inhibits ECM degradation by occupying the Zinc active site, offering a stable alternative to toxic hydroxamates.

Screening_Cascade Step1 1. In Silico Docking (Fit to S1' Pocket) Step2 2. FRET Enzymatic Assay (Determine IC50) Step1->Step2 Step3 3. Selectivity Screen (MMP-1 vs MMP-2/9) Step2->Step3 Step4 4. ADME/Tox (Microsomal Stability) Step3->Step4 Decision Go / No-Go Step4->Decision

Figure 2: Recommended Screening Cascade. A logical workflow to validate 2-MPPA efficacy before in vivo trials.

References

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews. Link

  • Jacobsen, E.J., et al. (1999). "Structure-Activity Relationships of Non-Hydroxamate MMP Inhibitors." Journal of Medicinal Chemistry. Link

  • Puerta, D.T., & Cohen, S.M. (2004). "Examination of Novel Zinc-Binding Groups for Use in Matrix Metalloproteinase Inhibitors." Current Topics in Medicinal Chemistry. Link

  • Fisher, J.F., & Mobashery, S. (2006). "Recent Advances in MMP Inhibitor Design." Cancer and Metastasis Reviews. Link

(Note: While 2-MPPA is a specific chemical entity [CAS 95532-63-1], the references above provide the authoritative grounding for the class of alpha-substituted acrylic acid MMP inhibitors to which it belongs.)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

Executive Safety Directive Strict Adherence Required: 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (CAS: 95532-63-1) is a functionalized acrylic acid derivative. Beyond standard organic acid hazards, it possesses a late...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Strict Adherence Required: 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid (CAS: 95532-63-1) is a functionalized acrylic acid derivative. Beyond standard organic acid hazards, it possesses a latent polymerization risk .[1] Improper disposal in general organic waste streams—particularly those containing trace initiators (e.g., peroxides, azo compounds) or lacking oxygen—can trigger exothermic runaway reactions, leading to container rupture or fire.[1]

Immediate Action Classification:

  • Primary Waste Stream: High-Hazard Organic Acid (Segregated).

  • RCRA Status: Treat as Characteristic Hazardous Waste (Corrosive D002, Potential Reactive D003).[1]

  • Storage Condition: Keep inhibited (aerobic) and cool (< 25°C) until pickup.

Chemical Profile & Hazard Identification

Understanding the molecular behavior is prerequisite to safe disposal. This compound features two competing reactive moieties: a carboxylic acid and an electron-rich vinyl ether system.

PropertyDataDisposal Implication
CAS Number 95532-63-1Use for waste manifesting and inventory tracking.
Molecular Weight 208.21 g/mol Likely a solid or viscous liquid; low volatility reduces inhalation risk but increases surface contamination persistence.
Functional Groups 1. Carboxylic Acid2. Methacrylate-like alkene3. Phenoxy ether1. Acidic: Incompatible with bases/cyanides.2. Polymerizable: Requires stabilization.3. Ecotoxic: Harmful to aquatic life; zero drain disposal.
GHS Classification Skin Irrit. 2 (H315)Eye Irrit.[2] 2A (H319)STOT SE 3 (H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1]

Pre-Disposal Stabilization Protocol

The "Oxygen Paradox": Unlike many solvents that require inert atmosphere, acrylic acid derivatives often rely on polymerization inhibitors (e.g., MEHQ) that require dissolved oxygen to function.[1] Storing this waste under nitrogen or in hermetically sealed metal cans for long periods can deplete oxygen, disable the inhibitor, and lead to spontaneous polymerization.[1]

Step 1: Check Inhibitor Status

If the waste has been stored for >6 months or was distilled (removing inhibitors), you must restabilize before designating for disposal.[1]

  • Add Inhibitor: Add 4-Methoxyphenol (MEHQ) to a concentration of 100–200 ppm .

  • Aeration: Ensure the container headspace has air, not pure nitrogen.[1]

Step 2: Segregation Logic

Never commingle this compound with:

  • Oxidizers: Peroxides, nitrates, permanganates (Fire/Explosion risk).[1]

  • Polymerization Initiators: AIBN, Benzoyl Peroxide.[1]

  • Strong Bases: Sodium Hydroxide, Amines (Exothermic neutralization).[1]

Disposal Workflows

Scenario A: Pure Stock or High-Concentration Solids

Best for: Expired shelf chemicals or surplus synthesis products.

  • Container Selection: Use the original container if intact.[3] If not, transfer to a High-Density Polyethylene (HDPE) or Amber Glass jar. Avoid metal containers unless lined (acid corrosion risk).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid"[4]

    • Hazards: "Corrosive," "Irritant," "Polymerizable."[1]

  • Storage: Place in the Organic Acid waste cabinet. Do not store in the main flammable solvent cabinet if oxidizers are present.

Scenario B: Dilute Reaction Mixtures (Liquid Waste)

Best for: Mother liquors, extraction solvents, or washings.[1]

  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize in the waste container. The heat of neutralization can volatilize solvents or trigger polymerization.

  • Solvent Compatibility:

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Acidic Waste."

    • Non-Halogenated (Ethyl Acetate, Methanol): Segregate into "Non-Halogenated Acidic Waste."

  • Quenching (Only if reactive intermediates are present): If the mixture contains unquenched reagents (e.g., thionyl chloride), quench carefully in a fume hood before transferring to the waste drum.[1]

Waste Stream Decision Logic

The following diagram illustrates the critical decision nodes for safe disposal.

DisposalLogic cluster_warning CRITICAL SEGREGATION Start Waste Material: 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Stock StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid InhibitorCheck Is Inhibitor (MEHQ) Present? Solid->InhibitorCheck SolventCheck Solvent Type? Liquid->SolventCheck AddInhibitor Add 100ppm MEHQ Ensure Aerobic Headspace InhibitorCheck->AddInhibitor No/Unknown LabPack Lab Pack Disposal (Do not bulk) InhibitorCheck->LabPack Yes AddInhibitor->LabPack Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo AcidWasteHalo Waste Stream: Halogenated Organic Acid Halo->AcidWasteHalo AcidWasteNonHalo Waste Stream: Non-Halogenated Organic Acid NonHalo->AcidWasteNonHalo Warning DO NOT MIX WITH: - Oxidizers (Peroxides) - Bases (Amines/Caustics) - Polymerization Initiators

Figure 1: Decision tree for segregating acrylic acid derivative waste streams to prevent polymerization and incompatibility incidents.

Regulatory Compliance & Documentation

RCRA Waste Codes (USA)

While this specific CAS is not P- or U-listed, the waste usually exhibits characteristics that mandate specific codes:

  • D002 (Corrosive): If the waste is aqueous and pH ≤ 2.[5]

  • D001 (Ignitable): If in a flammable solvent (Flash point < 60°C).

  • U008 (Acrylic Acid): Use this code if the waste contains unreacted parent Acrylic Acid as a contaminant [1].

Labeling Requirements

Every container must have a legible label including:

  • "Hazardous Waste" (clearly marked).

  • Full Chemical Name: No abbreviations/formulas.

  • Hazard Checkboxes: [x] Corrosive, [x] Toxic.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Acrylates have pungent odors and are respiratory irritants [2].

  • PPE: Don double nitrile gloves, goggles, and organic vapor respirator if ventilation is poor.[1]

  • Absorb: Use an inert absorbent (Vermiculite, Clay). Do not use paper towels (combustible) or basic absorbents (exothermic reaction).

  • Disposal: Scoop into a wide-mouth jar, label as hazardous waste, and request immediate pickup.[1]

References

  • Code of Federal Regulations. (2024). 40 CFR § 261.33 - Discarded commercial chemical products (The U-List).[5] U.S. Environmental Protection Agency.[5][6] [Link]1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6581, Acrylic Acid.[1] PubChem. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]1]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.